3-Chloro-5-fluoro-4-methoxybenzoic acid
Overview
Description
“3-Chloro-5-fluoro-4-methoxybenzoic acid” is a chemical compound with the molecular formula C8H6ClFO3 . It is used as an intermediate in the preparation of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of “3-Chloro-5-fluoro-4-methoxybenzoic acid” can involve various reactions. One such reaction is the Fischer esterification, which affords esters with a ligustrazine moiety for the treatment of Alzheimer’s disease . Another method involves the Fries rearrangement, which allows for the scalable synthesis of key fluoro building blocks .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-fluoro-4-methoxybenzoic acid” consists of a benzene ring substituted with a chloro group at the 3rd position, a fluoro group at the 5th position, and a methoxy group at the 4th position . The carboxylic acid group is attached to the benzene ring .
Chemical Reactions Analysis
The fluoride substituent in “3-Chloro-5-fluoro-4-methoxybenzoic acid” enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification .
Physical And Chemical Properties Analysis
The molecular weight of “3-Chloro-5-fluoro-4-methoxybenzoic acid” is 204.58 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the available resources .
Scientific Research Applications
3-Chloro-5-fluoro-4-methoxybenzoic acid: is a chemical compound with potential applications in various fields of scientific research. Below are six potential applications, each detailed in its own section:
Pharmaceutical Research
This compound could be used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors , which are nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of inflammation or pain .
Cancer Therapy
It may serve as a reagent in the synthesis of resveratrol derivatives , which are potent inhibitors of lysine-specific demethylase 1 (LSD1), a therapeutic target for cancer treatment .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of cyclooxygenase-2 (cox-2) inhibitors , which are nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of inflammation or pain.
Mode of Action
The fluoride substituent enables nucleophilic aromatic substitution , which is a common reaction in organic chemistry where a nucleophile selectively substitutes a halogen on an aromatic ring.
Pharmacokinetics
Its molecular weight of 20458 g/mol suggests that it could be well-absorbed in the body, as compounds with a molecular weight under 500 g/mol generally have good absorption.
properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWCHZNFULHBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397524 | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-methoxybenzoic acid | |
CAS RN |
886497-22-9 | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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